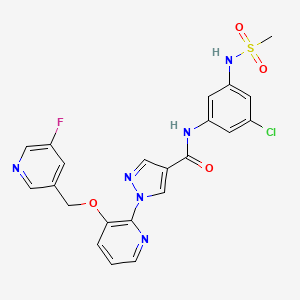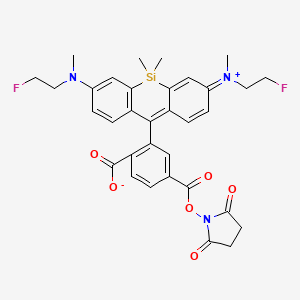
SiR650-CH2F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SiR650-CH2F, also known as silicon rhodamine 650-CH2F, is a near-infrared fluorescent dye. It is characterized by its strong cell permeability and high specificity, making it highly suitable for biological imaging applications. The compound exhibits an excitation wavelength greater than 600 nanometers and an emission wavelength around 680 nanometers, which places it in the near-infrared region. This property allows for better optical stability and prolonged fluorescence signals in biological imaging compared to traditional near-infrared cyanine dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silicon rhodamine-based dyes, including SiR650-CH2F, typically involves the incorporation of silicon atoms into the xanthene scaffold of rhodamine dyes. This modification enhances the photostability and water solubility of the dye. The synthetic route generally includes the following steps:
Formation of the xanthene core: This involves the condensation of phthalic anhydride with resorcinol or its derivatives.
Introduction of silicon: The silicon atom is introduced through a hydrosilylation reaction, where a silicon-containing reagent is added to the xanthene core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling the temperature, reaction time, and the use of appropriate catalysts to facilitate the hydrosilylation and nucleophilic substitution reactions .
Analyse Chemischer Reaktionen
Types of Reactions
SiR650-CH2F primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of this compound.
Substitution: The CH2F group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized silicon rhodamine derivatives, while substitution reactions can yield a variety of functionalized silicon rhodamine compounds .
Wissenschaftliche Forschungsanwendungen
SiR650-CH2F has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biological Imaging: Due to its near-infrared fluorescence, this compound is extensively used for live-cell imaging, super-resolution microscopy, and in vivo imaging. .
Drug Discovery: The compound is used in the development of fluorogenic probes for drug discovery, enabling the visualization of drug-target interactions in living cells
Medical Diagnostics: This compound is employed in diagnostic imaging techniques to detect and monitor diseases, including cancer and neurological disorders
Industrial Applications: The dye is used in the development of advanced imaging technologies and optical devices
Wirkmechanismus
The mechanism of action of SiR650-CH2F involves its interaction with specific molecular targets and pathways within cells. The compound’s fluorescence properties are activated upon binding to target molecules, allowing for real-time visualization of cellular processes. The silicon atom in the dye enhances its photostability and water solubility, contributing to its effectiveness in biological imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silicon Rhodamine 700: Another silicon-based rhodamine dye with similar near-infrared fluorescence properties.
Cyanine Dyes: Traditional near-infrared dyes used in biological imaging but with lower photostability compared to silicon rhodamine dyes
Uniqueness
SiR650-CH2F stands out due to its superior optical stability, prolonged fluorescence signals, and high specificity for biological imaging applications. Its silicon-based structure provides enhanced photostability and water solubility, making it more effective than traditional cyanine dyes .
Eigenschaften
Molekularformel |
C33H33F2N3O6Si |
|---|---|
Molekulargewicht |
633.7 g/mol |
IUPAC-Name |
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7-[2-fluoroethyl(methyl)amino]-3-[2-fluoroethyl(methyl)azaniumylidene]-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate |
InChI |
InChI=1S/C33H33F2N3O6Si/c1-36(15-13-34)21-6-9-24-27(18-21)45(3,4)28-19-22(37(2)16-14-35)7-10-25(28)31(24)26-17-20(5-8-23(26)32(41)42)33(43)44-38-29(39)11-12-30(38)40/h5-10,17-19H,11-16H2,1-4H3 |
InChI-Schlüssel |
LEIQFAXSNNHBNV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCF)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)CCF)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



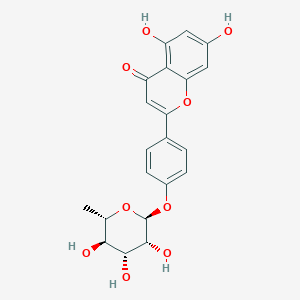
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
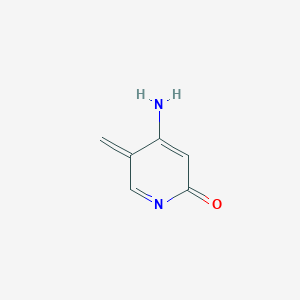
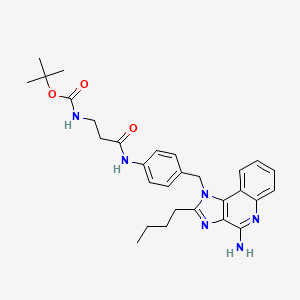
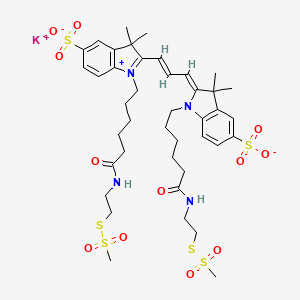
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)

![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
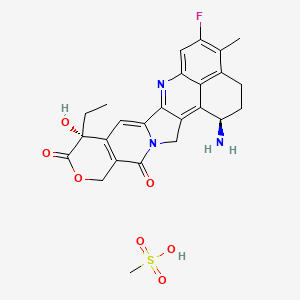
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)
